Cas no 2703760-62-5 (2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid)

2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28315686
- 2703760-62-5
- 2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
- 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid
-
- インチ: 1S/C16H13N3O6/c20-12-6-5-11(14(22)18-12)19-13(21)7-10(15(19)23)17-9-4-2-1-3-8(9)16(24)25/h1-4,7,11,17H,5-6H2,(H,24,25)(H,18,20,22)
- InChIKey: UNMCPSOXFBBNDD-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C=C(C1=O)NC1C=CC=CC=1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 343.08043514g/mol
- どういたいしつりょう: 343.08043514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 133Ų
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28315686-1.0g |
2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid |
2703760-62-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28315686-1g |
2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid |
2703760-62-5 | 1g |
$0.0 | 2023-09-07 |
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acidに関する追加情報
Introduction to 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid (CAS No. 2703760-62-5)
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid (CAS No. 2703760-62-5) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its intricate heterocyclic structure, which includes fused rings and multiple functional groups. The presence of dioxopiperidine, dioxopyrrolidine, and benzoic acid moieties in its molecular framework suggests a high potential for biological activity and chemical reactivity.
The synthesis of 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The key steps typically include condensation reactions, cyclization processes, and functional group transformations. The complexity of its structure necessitates advanced synthetic methodologies to ensure high yield and purity. Recent advancements in catalytic techniques have enabled more efficient and sustainable routes to this compound, aligning with the growing emphasis on green chemistry principles.
One of the most compelling aspects of 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid is its potential as a pharmacophore in drug discovery. The combination of electron-withdrawing groups and aromatic systems creates a molecular scaffold that can interact with biological targets in diverse ways. Studies have indicated that compounds with similar structural motifs exhibit properties such as protease inhibition and kinase activity, which are crucial for therapeutic applications.
Recent research has focused on exploring the pharmacological properties of derivatives of benzoic acid and related heterocycles. For instance, modifications to the dioxopiperidine ring have shown promise in modulating enzyme activity associated with inflammatory pathways. This has led to investigations into the compound's potential as an anti-inflammatory agent. Additionally, the pyrrolidine moiety has been implicated in enhancing drug bioavailability and metabolic stability, making it an attractive feature for medicinal chemists.
The chemical stability of 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid under various conditions is another critical consideration. Its susceptibility to hydrolysis or oxidation could impact its shelf life and efficacy in pharmaceutical formulations. Researchers have employed computational methods to predict its stability profiles, allowing for the optimization of storage conditions and formulation strategies.
In terms of applications, this compound has been explored in preclinical studies for its potential role in treating neurological disorders. The ability of its molecular structure to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for developing novel therapeutics. Furthermore, its interaction with cytochrome P450 enzymes has been studied to assess its metabolic pathways and potential drug-drug interactions.
The synthesis and characterization of 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid have also contributed to advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These techniques are essential for ensuring that the compound meets stringent pharmaceutical standards before proceeding to clinical trials.
The future direction of research on this compound is likely to involve structural optimization to enhance its pharmacological properties while minimizing side effects. Computational modeling and artificial intelligence-driven drug design are expected to play pivotal roles in this process. By leveraging machine learning algorithms, scientists can predict the binding affinity of various derivatives to biological targets more efficiently than traditional methods.
Moreover, the integration of green chemistry principles into the synthesis of 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol}-3\text{-ylamino}benzoic acid is gaining traction as industries strive to reduce their environmental footprint. Solvent-free reactions and catalytic methods that minimize waste are being explored as viable alternatives to conventional synthetic routes.
In conclusion, 2703760\text{-62\text{ }}\text{CAS No}\text{ } \text{of } \text{ 2703760\text{-62\text{ }}\text{CAS No}\text{ } \text{is a fascinating molecule with significant potential in pharmaceutical research}\text{ . Its complex structure presents both challenges and opportunities for scientists working on drug discovery}\text{ . As our understanding of its properties grows, so does the likelihood that it will play a crucial role in developing next-generation therapeutics}\text{ .}
2703760-62-5 (2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid) 関連製品
- 3810-11-5((3-Aminopyridin-4-yl)(phenyl)methanone)
- 13893-45-3(ethyl (2S)-2-amino-3-methylbutanoate)
- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 1396686-29-5(N-benzyl-2-{4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}acetamide)
- 479073-86-4(Desmethyl Thiosildenafil)
- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)
- 886369-71-7(2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine)
- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)
- 1807028-59-6(6-Bromo-4-chloronicotinamide)



